molecular formula C20H19NO4S2 B2676662 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2097929-85-4

3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide

Cat. No.: B2676662
CAS No.: 2097929-85-4
M. Wt: 401.5
InChI Key: RQRARAOBMZWMAO-UHFFFAOYSA-N
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Description

3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide is a complex organic compound that features a combination of acetyl, hydroxy, thiophene, phenyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative, which undergoes a series of reactions including acetylation, sulfonation, and coupling with a hydroxyphenyl ethylamine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for adding reagents, controlling temperatures, and monitoring reaction progress is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-acetyl-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}benzene-1-sulfonamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-acetyl-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-14(22)17-3-2-4-19(11-17)27(24,25)21-12-20(23)16-7-5-15(6-8-16)18-9-10-26-13-18/h2-11,13,20-21,23H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRARAOBMZWMAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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